molecular formula C21H27NO3 B12530712 N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine CAS No. 847578-92-1

N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine

Cat. No.: B12530712
CAS No.: 847578-92-1
M. Wt: 341.4 g/mol
InChI Key: AOVUUEYPHGGVAF-KRWDZBQOSA-N
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Description

N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine is a compound with the molecular formula C21H27NO3. It is known for its unique structure, which includes a phenylpropoxy group attached to a phenyl ring, further connected to a propyl chain and an L-alanine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine typically involves the alkylation of amino acids with the hydrochlorides of corresponding 1-(4-substituted phenyl)-3-diethylamino-1-propanones. The reduction of N-[β-(4-substituted benzoyl)ethyl]amino acids with sodium borohydride at room temperature in water or a mixture of ethanol and water (1:1) is a common method . The structures of the synthesized compounds are confirmed using IR spectroscopy and 1H NMR spectroscopy, with purity verified by thin-layer chromatography (TLC) and elemental analysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Mechanism of Action

Comparison with Similar Compounds

N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine can be compared with other similar compounds, such as:

These compounds share similar structural features and synthetic routes but differ in their specific substituents and biological activities

Properties

CAS No.

847578-92-1

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

(2S)-2-[3-[4-(3-phenylpropoxy)phenyl]propylamino]propanoic acid

InChI

InChI=1S/C21H27NO3/c1-17(21(23)24)22-15-5-9-19-11-13-20(14-12-19)25-16-6-10-18-7-3-2-4-8-18/h2-4,7-8,11-14,17,22H,5-6,9-10,15-16H2,1H3,(H,23,24)/t17-/m0/s1

InChI Key

AOVUUEYPHGGVAF-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NCCCC1=CC=C(C=C1)OCCCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)NCCCC1=CC=C(C=C1)OCCCC2=CC=CC=C2

Origin of Product

United States

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